molecular formula C14H7BrClNO2 B11694159 5-bromo-2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione CAS No. 82104-72-1

5-bromo-2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11694159
CAS No.: 82104-72-1
M. Wt: 336.57 g/mol
InChI Key: WIKWPXSZBMDHSW-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, which is further connected to an isoindole dione structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 5-bromo-2-chlorobenzoic acid with appropriate reagents to form the desired isoindole derivative. One common method involves the use of a condensation reaction with phthalic anhydride under acidic conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the isoindole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isoindole derivatives.

Scientific Research Applications

5-Bromo-2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorobenzyl alcohol: A related compound with similar structural features but different functional groups.

    5-Bromo-2-chlorophenol: Another similar compound with a hydroxyl group instead of the isoindole dione structure.

    5-Bromo-2-chloroaniline: Contains an amino group instead of the isoindole dione structure.

Uniqueness

5-Bromo-2-(2-chlorophenyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

82104-72-1

Molecular Formula

C14H7BrClNO2

Molecular Weight

336.57 g/mol

IUPAC Name

5-bromo-2-(2-chlorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7BrClNO2/c15-8-5-6-9-10(7-8)14(19)17(13(9)18)12-4-2-1-3-11(12)16/h1-7H

InChI Key

WIKWPXSZBMDHSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)Cl

Origin of Product

United States

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